molecular formula C13H9ClN2 B057593 Chlorfenazole CAS No. 3574-96-7

Chlorfenazole

Cat. No. B057593
CAS RN: 3574-96-7
M. Wt: 228.67 g/mol
InChI Key: OILIYWFQRJOPAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chlorfenazole and related compounds involves multiple steps, including cyclization, diazotization, bromination, substitution, reduction, and chlorination processes. For instance, 2-Chloro-6-chloromethylbenzothiazole, a compound related to Chlorfenazole, is synthesized from ethyl 4-aminobenzonic through a five-step reaction, showcasing the complexity and the need for precise control in the synthesis process (Zheng-hong, 2009).

Molecular Structure Analysis

Understanding the molecular structure of Chlorfenazole and its derivatives is essential for their application in various fields. For example, the structural determination of 1,1'-azobis-1,2,3-triazole through X-ray crystallographic analysis reveals its stable N8 structure and photochromic properties, demonstrating the importance of structural analysis in predicting and utilizing the chemical behavior of such compounds (Li et al., 2010).

Chemical Reactions and Properties

Chlorfenazole undergoes various chemical reactions, highlighting its versatility. For instance, chloroamine, a related compound, serves as an efficient amination reagent to the heteroaromatic C-H bond of azole under copper catalysis even at room temperature, enabling rapid and concise construction of aminoazoles of great interest in biological and medicinal chemistry (Kawano et al., 2010).

Physical Properties Analysis

The physical properties of Chlorfenazole, such as thermal stability and photochromic behavior, are significant for its practical applications. The aforementioned 1,1'-azobis-1,2,3-triazole exhibits interesting thermal stability and photochromic properties, indicating the potential for various applications based on its physical characteristics (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of Chlorfenazole derivatives, such as reactivity towards different chemical groups and the ability to form various compounds, are critical for their use in synthesis and drug development. The versatility in reactions, including cycloaddition and amination, allows for the creation of a wide range of compounds with potential biological and medicinal applications (Kawano et al., 2010).

Scientific Research Applications

  • Chloroquine and COVID-19 : Chloroquine, an antimalarial drug, has been considered for treating patients infected by SARS-CoV-2. This indicates a potential application of similar compounds in antiviral research (Touret & de Lamballerie, 2020).

  • Photosensitizing Agents : Benoxaprofen, an anti-inflammatory drug, causes acute phototoxicity. This study examines the photolysis of benoxaprofen, suggesting research on similar compounds could focus on their interactions with light (Reszka & Chignell, 1983).

  • Azole Fungicides and Insecticides : The synergistic potential of azoles (like Chlorfenazole) with pyrethroids in natural environments was studied. This research is relevant to the environmental impact and effectiveness of such compounds (Bjergager et al., 2011).

  • Herbicide Applications : The influence of different application times on the uptake and efficiency of herbicides, including Chlorfenazole, was studied in agricultural contexts (Ramirez et al., 2008).

  • Azole Antimycotics : This paper discusses the broad applications of azole drugs, including their use in health care, veterinary medicine, and crop protection. It highlights issues like resistance to drugs and potential novel applications (Musioł & Kowalczyk, 2012).

  • Genetic Basis of Resistance in Spider Mites : The study on resistance to chlorfenapyr and etoxazole in spider mites provides insights into pest resistance mechanisms, which could be relevant to the use of Chlorfenazole in pest control (Uesugi et al., 2002).

  • Difenoconazole and Neurotoxicity : Research on difenoconazole, a triazole fungicide, and its neurotoxic effects at the cellular level can inform studies on the safety and mechanism of action of similar compounds (Wang et al., 2021).

  • TRP Channels and Antimycotic Agents : The study on clotrimazole's effects on transient receptor potential channels in sensory neurons highlights the side effects of antimycotic agents, which could be relevant to Chlorfenazole's applications (Meseguer et al., 2008).

Safety And Hazards

Chlorfenazole is harmful if swallowed and causes serious eye damage . It also causes skin irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2-(2-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILIYWFQRJOPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189283
Record name 2-(2-Chlorophenyl)benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorfenazole

CAS RN

3574-96-7
Record name Chlorfenazole
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Record name Chlorfenazole [ISO]
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Record name 3574-96-7
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Record name 2-(2-Chlorophenyl)benzimidazole
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Record name 2-(2-Chlorophenyl)benzimidazole
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Record name CHLORFENAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Z Hu, F Zhang, Y Mao, C Li, L Chen, F Sun, D Liu, Y Gu - 2023 - researchsquare.com
… )benzimidazole, also known as chlorfenazole, is widely used as … CS was then converted to chlorfenazole by a downstream reaction … applicable method for the synthesis of chlorfenazole. …
Number of citations: 2 www.researchsquare.com
A Özdemir, G Turan-Zitouni… - Journal of Enzyme …, 2010 - Taylor & Francis
The synthesis of a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives was obtained by reacting 1-(chloroacetyl)-3,5-diaryl-pyrazolines with 2-…
Number of citations: 51 www.tandfonline.com
Y Özkay, Y Tunalı, H Karaca, İ Işıkdağ - Archives of pharmacal research, 2011 - Springer
Due to antimicrobial importance of benzimidazoles and hydrazones, some benzimidazolehydrazone compounds were synthesized to screen their antimicrobial activity. Structures of the …
Number of citations: 60 link.springer.com
Y Özkay, Y Tunalı, H Karaca, İ Işıkdağ - Archiv der Pharmazie, 2011 - Wiley Online Library
In the present study a new series of benzimidazole derivatives bearing various (benz)azolylthio moieties were synthesized so as to investigate their antimicrobial activity. Structures of …
Number of citations: 29 onlinelibrary.wiley.com
H Karaca Gençer, U Acar Çevik, S Levent, BN Sağlık… - Molecules, 2017 - mdpi.com
Owing to the growing need for antifungal agents, we synthesized a new series 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(…
Number of citations: 56 www.mdpi.com
P Heneberg, J Svoboda, P Pech - Biological Conservation, 2018 - Elsevier
The impacts of pesticides on biodiversity of off-target organisms are neglected, and current conservation strategies pay little attention to these issues. Particularly the sublethal effects of …
Number of citations: 28 www.sciencedirect.com
M Raghunath, CL Viswanathan - Int. J. Pharm. Pharm. Sci, 2014 - scholar.archive.org
Benzimidazole, a simple heterocycle continues to hold promise to medicinal chemists. A vast number of compounds contain this scaffold and many of these have become blockbusters …
Number of citations: 17 scholar.archive.org
RMT Sánchez, MJ Genet, EM Gaigneaux… - Applied Clay …, 2011 - Elsevier
The purpose of this study is to evaluate the efficiency of benzimidazole removal using raw, thermally and mechanically treated montmorillonite surfaces. The comparison of …
Number of citations: 56 www.sciencedirect.com
SK Kumar, AL Rao, AP Rani, GNV Mounika, JS Ramya - IJPP, 2017 - academia.edu
2-aryl substituted benzimidazole derivatives were synthesized by using various aromatic aldehydes contains electron releasing as well as electron withdrawing groups, o-…
Number of citations: 1 www.academia.edu
RS Kankate, PS Gide, DP Belsare - Oriental Journal of Chemistry, 2014 - academia.edu
Benzimidazole and piperazines are the important pharmacophores in the structures of many antifungal compounds. Further, the phenylmethanone are also a unique class of …
Number of citations: 5 www.academia.edu

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